草酸亚铁二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

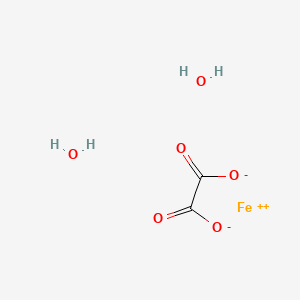

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each capped by water molecules . It is known for its thermal instability and is used as a precursor for various iron oxides .

科学研究应用

Ferrous oxalate dihydrate has a wide range of applications in scientific research:

Material Synthesis: It serves as a precursor for the synthesis of various iron oxides, such as maghemite and hematite nanorods, which are used as adsorbents and catalysts.

Battery Technology: Ferrous oxalate dihydrate is used in the preparation of solid electrolytes and as a negative electrode material for lithium-ion batteries.

High-Pressure Research: High-quality single crystals of ferrous oxalate dihydrate are crucial for diffraction or spectroscopic studies at high pressure.

作用机制

Target of Action

Ferrous oxalate dihydrate primarily targets the photocatalytic degradation of organic pollutants and the Fenton oxidation process . It is an efficient photocatalyst and has gained much attention in recent years .

Mode of Action

Ferrous oxalate dihydrate interacts with its targets through a unique two-pathway photocatalytic mechanism. This mechanism combines traditional photocatalytic and photo-initiated Fenton oxidations . The compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .

Biochemical Pathways

The biochemical pathways affected by ferrous oxalate dihydrate involve the photoreduction of chromium (VI) into chromium (III) under visible light irradiation . This process reveals the superior photocatalytic activity of ferrous oxalate dihydrate .

Pharmacokinetics

It’s known that when heated to 120 °c, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °c . This could potentially impact the bioavailability of the compound.

Result of Action

The result of ferrous oxalate dihydrate’s action is the degradation of organic pollutants. It has been demonstrated that 50 mL of 100 mg·L −1 chromium (VI) was reduced within 6 minutes under visible light irradiation . Moreover, ferrous oxalate dihydrate exhibited significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .

Action Environment

The action of ferrous oxalate dihydrate can be influenced by environmental factors such as light and temperature. For instance, the photoreduction of chromium (VI) into chromium (III) occurs under visible light irradiation . Additionally, the compound dehydrates when heated to 120 °C .

生化分析

Biochemical Properties

Ferrous oxalate dihydrate plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including those involved in the Fenton reaction, where it acts as a catalyst to generate hydroxyl radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize a wide range of organic and inorganic substances . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through coordination bonds, where the iron(II) center binds to the active sites of these biomolecules, facilitating electron transfer reactions.

Cellular Effects

Ferrous oxalate dihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The hydroxyl radicals generated through the Fenton reaction can cause oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . This oxidative stress can also result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, the compound can affect cellular metabolism by altering the redox state of the cell, impacting processes such as glycolysis and the citric acid cycle.

Molecular Mechanism

At the molecular level, ferrous oxalate dihydrate exerts its effects through the generation of reactive oxygen species (ROS) via the Fenton reaction. The iron(II) center in the compound interacts with hydrogen peroxide to produce hydroxyl radicals, which can then react with various biomolecules, including lipids, proteins, and nucleic acids . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the oxidation of lipids can result in the formation of lipid peroxides, which can further propagate oxidative damage within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferrous oxalate dihydrate can change over time due to its stability and degradation properties. The compound is known to decompose upon heating, which can affect its catalytic activity . Long-term exposure to ferrous oxalate dihydrate in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions. The stability of the compound in various experimental conditions is crucial for its consistent performance in biochemical assays.

Dosage Effects in Animal Models

The effects of ferrous oxalate dihydrate vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst for oxidative reactions without causing significant toxicity . At high doses, the generation of excessive ROS can lead to toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to initiate its catalytic activity, while higher concentrations result in adverse effects.

Metabolic Pathways

Ferrous oxalate dihydrate is involved in metabolic pathways related to oxidative stress and redox homeostasis. It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of biomolecules, impacting pathways such as glycolysis and the pentose phosphate pathway.

Transport and Distribution

Within cells and tissues, ferrous oxalate dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to iron transport proteins such as transferrin, facilitating its uptake and distribution within the body . Its localization and accumulation can be influenced by factors such as pH and the presence of other metal ions, which can affect its solubility and reactivity.

Subcellular Localization

Ferrous oxalate dihydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as the generation of ROS in specific compartments can have different effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its catalytic activity.

准备方法

Synthetic Routes and Reaction Conditions

Ferrous oxalate dihydrate can be synthesized through several methods:

-

Reaction of Iron with Oxalic Acid: : When iron reacts with oxalic acid and water, it produces ferrous oxalate dihydrate and hydrogen gas: [ \text{Fe} + \text{H₂C₂O₄} + 2\text{H₂O} \rightarrow \text{FeC₂O₄·2H₂O} + \text{H₂} ] This reaction typically occurs at room temperature .

-

Precipitation from Ferrous Ammonium Sulfate: : Ferrous oxalate dihydrate can also be obtained by reacting ferrous ammonium sulfate hexahydrate with oxalic acid: [ \text{Fe(NH₄)₂(SO₄)₂·6H₂O} + \text{H₂C₂O₄} \rightarrow \text{FeC₂O₄·2H₂O} + (\text{NH₄})₂\text{SO₄} + \text{H₂SO₄} + \text{H₂O} ] This method involves dissolving the reactants in water and allowing the ferrous oxalate dihydrate to precipitate out .

Industrial Production Methods

Industrial production of ferrous oxalate dihydrate often involves the use of subcritical water systems combined with oxalic acid. This method is temperature-dependent and follows second-order reaction kinetics. High yields (up to 89%) can be achieved at temperatures around 135°C .

化学反应分析

Types of Reactions

Ferrous oxalate dihydrate undergoes several types of chemical reactions:

-

Thermal Decomposition: : When heated to 120°C, ferrous oxalate dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190°C. The products of thermal decomposition include iron oxides, pyrophoric iron metal, carbon dioxide, carbon monoxide, and water .

-

Oxidation-Reduction Reactions: : Ferrous oxalate dihydrate can participate in redox reactions, particularly in the presence of hydrogen peroxide or persulfate, generating reactive oxygen species (ROS) due to its high photosensitivity .

Common Reagents and Conditions

Oxalic Acid: Used in the synthesis of ferrous oxalate dihydrate.

Hydrogen Peroxide: Used in photo-Fenton reactions involving ferrous oxalate dihydrate.

Subcritical Water Systems: Used in industrial synthesis.

Major Products Formed

Iron Oxides: Formed during the thermal decomposition of ferrous oxalate dihydrate.

Reactive Oxygen Species: Generated during photo-Fenton reactions.

相似化合物的比较

Similar Compounds

Iron(III) Oxalate: Unlike ferrous oxalate dihydrate, iron(III) oxalate contains ferric ions and is used in different applications, such as in the preparation of potassium ferrioxalate.

Potassium Ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.

Sodium Ferrioxalate: Similar to potassium ferrioxalate, used in photochemical reactions.

Uniqueness of Ferrous Oxalate Dihydrate

Ferrous oxalate dihydrate is unique due to its coordination polymer structure, which consists of chains of oxalate-bridged ferrous centers capped by water molecules . This structure imparts high thermal instability and makes it an excellent precursor for various iron oxides. Its ability to generate reactive oxygen species and its applications in catalysis and battery technology further distinguish it from similar compounds .

属性

CAS 编号 |

6047-25-2 |

|---|---|

分子式 |

C2H4FeO6 |

分子量 |

179.89 g/mol |

IUPAC 名称 |

iron(2+);oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

InChI 键 |

NPLZZSLZTJVZSX-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |

Key on ui other cas no. |

6047-25-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ferrous oxalate dihydrate?

A1: The molecular formula for Ferrous oxalate dihydrate is FeC2O4·2H2O. Its molecular weight is 179.91 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Ferrous oxalate dihydrate?

A2: Common spectroscopic techniques for characterization include: * Infrared (IR) spectroscopy: Identifies functional groups, especially oxalate vibrations.* X-ray diffraction (XRD): Determines crystal structure and phase identification of different polymorphs like α-FeC2O4·2H2O and β-FeC2O4·2H2O. []* Mössbauer spectroscopy: Provides information on the oxidation state of iron (Fe(II) or Fe(III)) and the magnetic properties of the material. [, , , ]

Q3: Is Ferrous oxalate dihydrate stable in air? What happens upon heating?

A3: Ferrous oxalate dihydrate dehydrates upon heating in air, ultimately forming iron oxides. The specific oxide formed (Fe2O3 or Fe3O4) depends on the decomposition atmosphere (air or argon). [, ]

Q4: How does the presence of water molecules affect the electrochemical properties of Ferrous oxalate dihydrate?

A4: The presence of structural water influences the Li intercalation process and overall electrochemical stability. Fully dehydrated ferrous oxalate exhibits higher theoretical Li storage capacity and lower voltage compared to its hydrated forms. []

Q5: What catalytic activities have been demonstrated for Ferrous oxalate dihydrate?

A5: α-Ferrous oxalate dihydrate exhibits photocatalytic activity in the reduction of Cr(VI) to Cr(III) under visible light. [] It also demonstrates significant Fenton activity in degrading organic compounds in the presence of H2O2. []

Q6: What role do alkali metal promoters play in the catalytic performance of iron(II) oxalate-derived catalysts for CO2 hydrogenation?

A6: Alkali metal promoters, added via impregnation of ferrous oxalate dihydrate, enhance the activity and selectivity of the resulting catalysts for CO2 hydrogenation to higher hydrocarbons. []

Q7: Have computational methods been employed to study Ferrous oxalate dihydrate?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of ethanol with Ferrous oxalate dihydrate, providing insights into the mechanism of crystal growth control. [] First-principles modeling has also been used to evaluate the electrochemical activity of Ferrous oxalate dihydrate and its dehydrated form. []

Q8: Are there strategies to improve the stability of Ferrous oxalate dihydrate?

A8: While specific formulation strategies for Ferrous oxalate dihydrate aren't detailed in the provided research, controlling factors like humidity and temperature during storage is crucial, given its tendency to dehydrate upon heating. [, , , ]

Q9: What are some techniques used to study the thermal decomposition of Ferrous oxalate dihydrate?

A9: Several techniques are used, including:* Thermogravimetry (TG): Measures mass changes upon heating, providing information about dehydration and decomposition steps. [, , , , ]* Differential thermal analysis (DTA): Detects endothermic and exothermic processes during heating, aiding in understanding phase transitions and decomposition reactions. [, , ]* Differential scanning calorimetry (DSC): Measures heat flow associated with thermal events, providing quantitative data on enthalpy changes during decomposition. [, ]* In situ X-ray diffraction (XRD): Allows real-time monitoring of structural changes during heating, providing insights into phase transformations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。